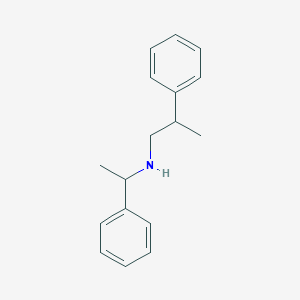

2-phenyl-N-(1-phenylethyl)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-phenyl-N-(1-phenylethyl)propan-1-amine, also known as Methamphetamine, is a synthetic drug that belongs to the class of amphetamines. It is a highly addictive central nervous system stimulant that is commonly abused for its euphoric effects. The drug has been a subject of extensive scientific research due to its potential therapeutic applications and harmful effects on human health.

Wissenschaftliche Forschungsanwendungen

2-phenyl-N-(1-phenylethyl)propan-1-amineine has been extensively studied for its potential therapeutic applications, including the treatment of attention-deficit/hyperactivity disorder (ADHD), narcolepsy, obesity, and depression. The drug has also been investigated for its use in enhancing cognitive performance and athletic performance. However, the potential therapeutic applications of 2-phenyl-N-(1-phenylethyl)propan-1-amineine are limited due to its high potential for abuse and addiction.

Wirkmechanismus

2-phenyl-N-(1-phenylethyl)propan-1-amineine acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain. The drug binds to and activates the dopamine transporter, causing an increase in dopamine release. This increase in dopamine release leads to the pleasurable effects of the drug, such as euphoria and increased energy. 2-phenyl-N-(1-phenylethyl)propan-1-amineine also inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain.

Biochemical and Physiological Effects:

2-phenyl-N-(1-phenylethyl)propan-1-amineine use can lead to several biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and increased body temperature. Chronic use of 2-phenyl-N-(1-phenylethyl)propan-1-amineine can lead to long-term changes in the brain, including decreased dopamine receptor density and decreased gray matter volume in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

2-phenyl-N-(1-phenylethyl)propan-1-amineine has several advantages and limitations for use in lab experiments. The drug is a potent and selective dopamine releaser, making it useful for studying the role of dopamine in the brain. However, the high potential for abuse and addiction limits the use of 2-phenyl-N-(1-phenylethyl)propan-1-amineine in lab experiments. Additionally, the effects of 2-phenyl-N-(1-phenylethyl)propan-1-amineine on the brain can be difficult to interpret due to the complex interactions between neurotransmitters and brain regions.

Zukünftige Richtungen

Future research on 2-phenyl-N-(1-phenylethyl)propan-1-amineine should focus on developing new therapeutic applications for the drug while minimizing the potential for abuse and addiction. This could involve developing new formulations of 2-phenyl-N-(1-phenylethyl)propan-1-amineine that have reduced potential for abuse or investigating the use of 2-phenyl-N-(1-phenylethyl)propan-1-amineine in combination with other drugs for therapeutic purposes. Future research should also focus on understanding the long-term effects of 2-phenyl-N-(1-phenylethyl)propan-1-amineine use on the brain and developing interventions to prevent or reverse these effects.

Conclusion:

2-phenyl-N-(1-phenylethyl)propan-1-amineine is a highly addictive central nervous system stimulant that has been extensively studied for its potential therapeutic applications and harmful effects on human health. The drug acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain and can lead to several biochemical and physiological effects. While 2-phenyl-N-(1-phenylethyl)propan-1-amineine has several advantages for use in lab experiments, its high potential for abuse and addiction limits its use. Future research should focus on developing new therapeutic applications for the drug while minimizing the potential for abuse and addiction and understanding the long-term effects of 2-phenyl-N-(1-phenylethyl)propan-1-amineine use on the brain.

Synthesemethoden

2-phenyl-N-(1-phenylethyl)propan-1-amineine can be synthesized using various methods, including the Leuckart method, Nagai method, and Birch reduction method. The Leuckart method involves the reaction of ephedrine or pseudoephedrine with hydroiodic acid and red phosphorus. The Nagai method involves the reaction of ephedrine or pseudoephedrine with red phosphorus and iodine. The Birch reduction method involves the reaction of phenyl-2-propanone with lithium or sodium in liquid ammonia. These synthesis methods require specialized equipment and chemicals and are illegal without proper authorization.

Eigenschaften

Produktname |

2-phenyl-N-(1-phenylethyl)propan-1-amine |

|---|---|

Molekularformel |

C17H21N |

Molekulargewicht |

239.35 g/mol |

IUPAC-Name |

2-phenyl-N-(1-phenylethyl)propan-1-amine |

InChI |

InChI=1S/C17H21N/c1-14(16-9-5-3-6-10-16)13-18-15(2)17-11-7-4-8-12-17/h3-12,14-15,18H,13H2,1-2H3 |

InChI-Schlüssel |

REPAKRQZOFEESX-UHFFFAOYSA-N |

SMILES |

CC(CNC(C)C1=CC=CC=C1)C2=CC=CC=C2 |

Kanonische SMILES |

CC(CNC(C)C1=CC=CC=C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(butyrylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B262021.png)

![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)

![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)

![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)

![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)

![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)

![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)

![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)